molecular formula C8H11BrN2O3 B13149813 tert-Butyl (2-bromooxazol-4-yl)carbamate

tert-Butyl (2-bromooxazol-4-yl)carbamate

Cat. No.: B13149813
M. Wt: 263.09 g/mol
InChI Key: XXXYXSQJFWYEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-bromooxazol-4-yl)carbamate is an organic compound with the molecular formula C8H11BrN2O3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-bromooxazol-4-yl)carbamate typically involves the bromination of oxazole derivatives followed by carbamate formation. One common method involves the reaction of 2-bromo-4-oxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromooxazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

tert-Butyl (2-bromooxazol-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromooxazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-bromothiazol-4-yl)carbamate
  • tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
  • tert-Butyl (4-bromobutyl)carbamate

Uniqueness

tert-Butyl (2-bromooxazol-4-yl)carbamate is unique due to its oxazole ring structure, which imparts distinct electronic and steric properties compared to thiazole or other heterocyclic derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H11BrN2O3

Molecular Weight

263.09 g/mol

IUPAC Name

tert-butyl N-(2-bromo-1,3-oxazol-4-yl)carbamate

InChI

InChI=1S/C8H11BrN2O3/c1-8(2,3)14-7(12)11-5-4-13-6(9)10-5/h4H,1-3H3,(H,11,12)

InChI Key

XXXYXSQJFWYEDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=COC(=N1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.